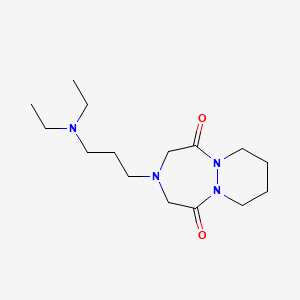
3'-O-Methyladenosine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Methyladenosine 5’-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group, and the phosphate group is attached to the 5’ position. This compound is often found in RNA molecules and is involved in various cellular functions, including RNA stability and regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methyladenosine 5’-(dihydrogen phosphate) typically involves the methylation of adenosine followed by phosphorylation. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride or other phosphorylating agents under controlled conditions to attach the phosphate group to the 5’ position of the ribose sugar.
Industrial Production Methods
Industrial production of 3’-O-Methyladenosine 5’-(dihydrogen phosphate) may involve enzymatic methods where specific enzymes catalyze the methylation and phosphorylation reactions. These methods are often preferred due to their higher specificity and yield compared to chemical synthesis. The use of bioreactors and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Methyladenosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
3’-O-Methyladenosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in RNA modification and regulation, affecting RNA stability and function.
Medicine: Investigated for its potential therapeutic effects, including its role in cancer treatment and as an antiviral agent.
Industry: Utilized in the production of nucleic acid-based products and as a research tool in various biochemical assays.
Mecanismo De Acción
The mechanism of action of 3’-O-Methyladenosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can influence RNA stability and function. The methoxy group at the 3’ position can affect the binding of proteins and other molecules to the RNA, thereby regulating various cellular processes. The phosphate group at the 5’ position is crucial for the compound’s interaction with enzymes and other molecular targets involved in RNA metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methyladenosine 5’-(dihydrogen phosphate): Similar structure but with the methoxy group at the 2’ position.
Adenosine 5’-(dihydrogen phosphate): Lacks the methoxy group, making it less stable and less specific in its interactions.
Uniqueness
3’-O-Methyladenosine 5’-(dihydrogen phosphate) is unique due to the presence of the methoxy group at the 3’ position, which provides enhanced stability and specific interactions with proteins and enzymes. This modification allows it to play distinct roles in RNA metabolism and regulation compared to its unmodified counterparts.
Propiedades
Número CAS |
60091-04-5 |
|---|---|
Fórmula molecular |
C11H16N5O7P |
Peso molecular |
361.25 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-8-5(2-22-24(18,19)20)23-11(7(8)17)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
RUDAEXXULRVEOW-IOSLPCCCSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES canónico |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


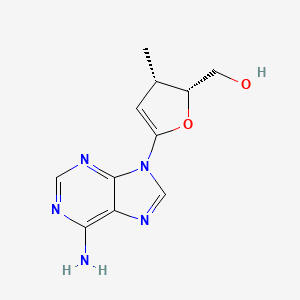
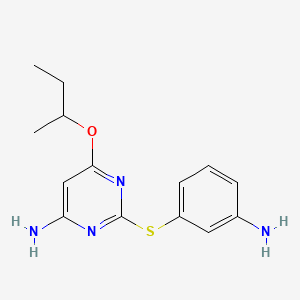
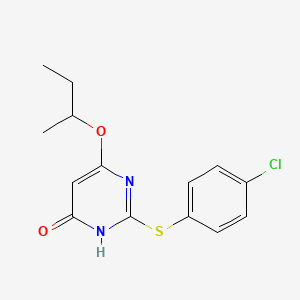
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione](/img/structure/B12921586.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
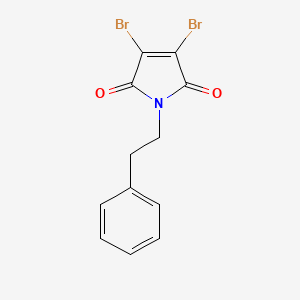
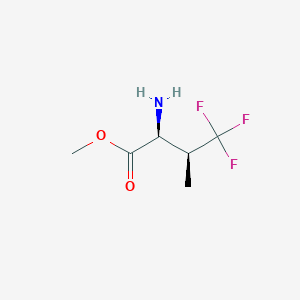

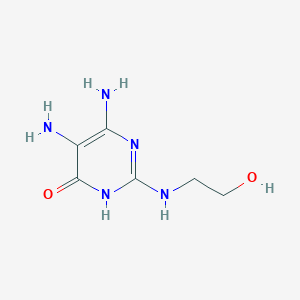

![(3S)-N-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12921612.png)
![7-(1,3-Benzothiazol-2-yl)-6-ethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12921622.png)
